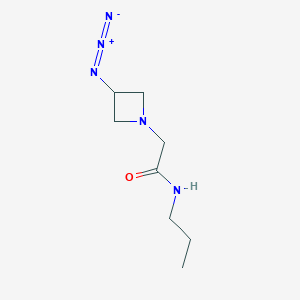

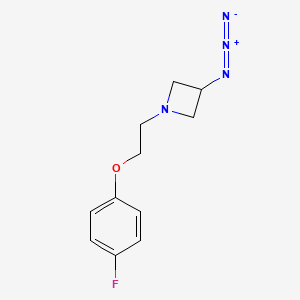

2-(3-azidoazetidin-1-yl)-N-propylacetamide

Vue d'ensemble

Description

2-(3-azidoazetidin-1-yl)-N-propylacetamide (2-AAPA) is an important organic compound that has a wide range of applications in the field of chemistry. It is a derivative of azetidine, a five-membered heterocyclic compound, and is commonly used as a reagent in organic synthesis. In addition, it has been studied for its potential applications in drug discovery and development, as well as its utility in laboratory experiments.

Applications De Recherche Scientifique

Overcoming Bacterial Resistance

Research has explored enhancing β-lactam antibiotics' performance against drug-resistant bacteria through various strategies, including the search for more powerful β-lactam derivatives, penicillinase-stable variants, β-lactam prodrugs, intracellular delivery approaches, nanocarrier-based strategies, and new β-lactams with alternative mechanisms of action. The use of drug carriers such as liposomes and nanoparticles, as well as structural variants with different biological modes of action, holds significant promise in overcoming bacterial resistance to β-lactams (Abeylath & Turos, 2008).

Synthetic Approaches in Medicinal Chemistry

Synthetic chemists have developed new procedures to access compounds with the guanidine moiety, such as 2-aminobenzimidazole, Astemizole, Albendazole, and Carbendazim, due to their diverse biological activities. Specifically, synthetic approaches to 2-guanidinobenzazoles (2GBZs) have been highlighted for their potential therapeutic agents, covering chemical aspects and the current knowledge on pharmacological activities like cytotoxicity, inhibition of cell proliferation via angiogenesis, and apoptosis (Rosales-Hernández et al., 2022).

Monocyclic β-lactams for Therapeutic Uses

Monocyclic β-lactams have been recognized for their non-antibiotic activity, leading to new clinical candidates in neurodegenerative diseases and coagulation therapy fields. These compounds, derived from structural modifications of the β-lactam nucleus, have shown potential beyond their historical antibacterial activity, highlighting the need for further development in various therapeutic areas (Grabrijan et al., 2020).

Novel Sedative Hypnotics in Treatment of Insomnia

Zaleplon, a non-benzodiazepine sedative hypnotic indicated for short-term treatment of insomnia, has been studied for its mechanism of action, suggesting it is recognized as a benzodiazepine agent in animal models. This highlights the exploration of novel compounds in the treatment of insomnia and potentially other conditions requiring sedative agents (Heydorn, 2000).

Propriétés

IUPAC Name |

2-(3-azidoazetidin-1-yl)-N-propylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5O/c1-2-3-10-8(14)6-13-4-7(5-13)11-12-9/h7H,2-6H2,1H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLRVJDDYLOBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CN1CC(C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475840.png)

![1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475852.png)